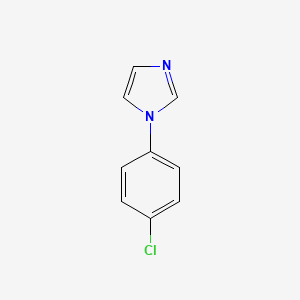

1-(4-Chlorophenyl)imidazole

Vue d'ensemble

Description

1-(4-Chlorophenyl)imidazole belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in several studies. For instance, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl 2 catalyst was found to be more effective than other methods .

Molecular Structure Analysis

The crystal structure of P450 2B4 bound with 1-(4-chlorophenyl)imidazole (1-CPI) has been determined to delineate the structural basis for the observed differences in binding affinity and thermodynamics relative to 4-(4-chlorophenyl)imidazole (4-CPI) .

Chemical Reactions Analysis

Imidazole derivatives have been synthesized through in situ oxidation–condensation in the presence of catalytic amount of H2PW12O40 loaded on the ionic liquid-functionalized magnetic nanoparticles . Moreover, the intramolecular cyclization of amine followed by elimination of TsH and aromatization via C–O bond cleavage gave 1,4-disubstitued imidazole .

Applications De Recherche Scientifique

Synthesis of Biologically Active Molecules

1-(4-Chlorophenyl)imidazole is a key precursor in the synthesis of various biologically active molecules. It is used to create compounds with a wide range of pharmacological activities, including anticancer , anti-aging , anticoagulant , anti-inflammatory , antimicrobial , anti-tubercular , antidiabetic , antimalarial , antiviral drugs, and enzyme inhibitors .

Green Chemistry and Catalysis

In the realm of green chemistry, 1-(4-Chlorophenyl)imidazole derivatives serve as ionic liquids and N-heterocyclic carbenes (NHCs) . These compounds are valued for their environmentally friendly properties in organic synthesis and are used as catalysts to improve reaction efficiency .

Antimicrobial and Larvicidal Activities

Recent studies have shown that derivatives of 1-(4-Chlorophenyl)imidazole exhibit significant antimicrobial and larvicidal activities. They have been tested against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, showing promising results in comparison to standard antibiotics like ciprofloxacin. Additionally, they have demonstrated effectiveness against fungal pathogens like Candida albicans, comparable to clotrimazole .

Molecular Docking and Drug Design

1-(4-Chlorophenyl)imidazole derivatives are used in molecular docking studies to predict the interaction between drugs and their target proteins. This application is crucial in drug design, where the binding affinity and reactivity properties of these compounds are analyzed to develop new therapeutic agents .

Agricultural Chemicals

The versatility of 1-(4-Chlorophenyl)imidazole extends to agriculture, where its derivatives act as selective plant growth regulators , fungicides , and herbicides . These compounds are synthesized to control plant diseases and promote healthy crop growth .

Material Science

In material science, 1-(4-Chlorophenyl)imidazole is utilized in the development of polymers and copolymer materials. Its derivatives contribute to the creation of new materials with desired properties such as increased durability, resistance to environmental factors, and improved performance .

Mécanisme D'action

- 1-(4-Chlorophenyl)imidazole belongs to the class of organic compounds known as phenylimidazoles. These compounds contain a benzene ring linked to an imidazole ring through a CC or CN bond .

- Imidazoles generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This alteration in fungal cell membrane lipid composition leads to changes in cell permeability and ultimately disrupts osmotic balance or inhibits fungal growth .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

1-(4-chlorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARLRKAYTDVUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199538 | |

| Record name | 1-(4-Chlorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)imidazole | |

CAS RN |

51581-54-5 | |

| Record name | 1-(4-Chlorophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51581-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

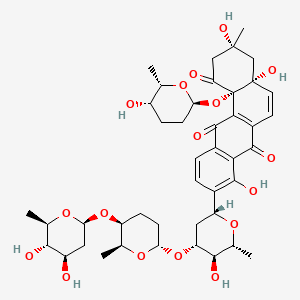

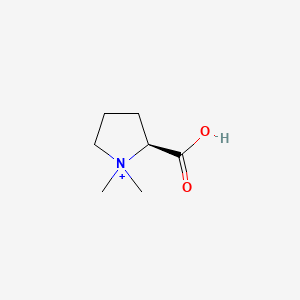

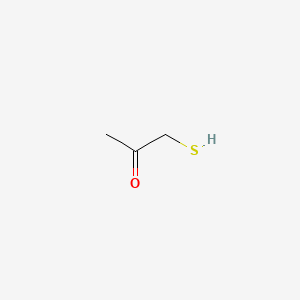

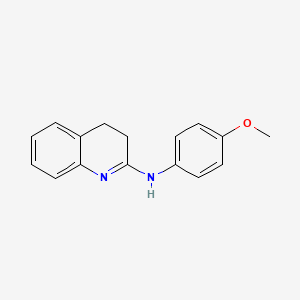

Feasible Synthetic Routes

Q & A

Q1: How does 1-(4-Chlorophenyl)imidazole interact with Cytochrome P450 2B4 and what are the downstream effects?

A1: 1-(4-Chlorophenyl)imidazole acts as an inhibitor of Cytochrome P450 2B4 (CYP2B4), a key enzyme involved in drug metabolism. [, , ] The compound binds within the enzyme's active site, directly interacting with the heme iron. [, , ] This binding event leads to the inhibition of CYP2B4's catalytic activity, potentially affecting the metabolism of other drugs metabolized by this enzyme. [, , ] The binding of 1-(4-Chlorophenyl)imidazole induces significant conformational changes in the enzyme's structure, particularly in the F and I helices, which contribute to the observed inhibition. []

Q2: How does the structure of 1-(4-Chlorophenyl)imidazole influence its binding to CYP2B4 compared to similar compounds?

A2: The specific structure of 1-(4-Chlorophenyl)imidazole plays a crucial role in its interaction with CYP2B4. Studies comparing it to 4-(4-Chlorophenyl)imidazole (4-CPI) highlight the importance of the chlorophenyl group's position on the imidazole ring. [] 1-(4-Chlorophenyl)imidazole leads to a larger active site volume compared to 4-CPI, with rearrangements in key residues like Phe-206 and Glu-301. [] These differences in binding result in altered thermodynamic signatures, showcasing the impact of even subtle structural modifications on ligand binding. [] Further research with other similar compounds like ticlopidine, which shares the chlorophenyl group, reveals that CYP2B4 demonstrates flexibility in accommodating ligands of different sizes and shapes within its active site. []

Q3: Have there been any computational studies exploring the interaction of 1-(4-Chlorophenyl)imidazole with CYP2B4?

A3: While the provided research focuses primarily on X-ray crystallography and thermodynamic analysis, computational methods like ligand docking were employed to study ticlopidine's interaction with CYP2B4. [] These studies help visualize potential binding orientations and contribute to understanding the structural basis of ligand recognition. [] Similar computational approaches could be applied to 1-(4-Chlorophenyl)imidazole to further investigate its binding mode and interaction energy with CYP2B4.

Q4: What is the broader significance of studying compounds like 1-(4-Chlorophenyl)imidazole in the context of drug metabolism?

A4: Understanding the interaction of compounds like 1-(4-Chlorophenyl)imidazole with drug-metabolizing enzymes like CYP2B4 is crucial for predicting potential drug-drug interactions. [] By characterizing the binding modes and inhibitory potential of such compounds, researchers gain insights into how they might affect the metabolism and clearance of other drugs metabolized by the same enzyme. [] This knowledge is essential in drug discovery and development to optimize pharmacokinetic properties and minimize adverse effects associated with drug metabolism pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Bis{[4-(N-ethylamidino)]phenyl}furan](/img/structure/B1196830.png)

![4-Bromo-6-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1196835.png)

![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/no-structure.png)

![2-[1-(Piperidin-1-yl)cyclohexyl]phenol](/img/structure/B1196844.png)